molecular formula C13H17N3O5 B8565579 tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate CAS No. 1346674-71-2

tert-Butyl 3-(6-Nitropyridin-3-yloxy)azetidine-1-carboxylate

Cat. No. B8565579
M. Wt: 295.29 g/mol
InChI Key: FWFBNCGICPGVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618107B2

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with platinum oxide (200 mg), 251a (2.00 g, 6.78 mmol), ethyl acetate (30 mL) and ethanol (30 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 20 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (10.0 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with methanol (2×50 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 100% yield (2.01 g) of 251b as a white solid: mp 83-84° C.; 1H NMR (500 MHz, DMSO-d6) d 7.53 (d, 1H, J=3.0 Hz), 7.04 (dd, 1H, J=9.0, 3.0 Hz), 6.41 (d, 1H, J=9.0 Hz), 5.32 (br s, 2H), 4.21 (t, 2H, J=6.5 Hz), 3.75 (t, 2H, J=6.5 Hz), 3.25 (m, 1H), 1.37 (s, 9H); MS (ESI+) m/z 266.2 (M+H).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([O:10][CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[CH:6][CH:5]=1)([O-])=O.C(OCC)(=O)C>[Pt]=O.C(O)C>[NH2:1][C:4]1[N:9]=[CH:8][C:7]([O:10][CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
shaken for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL Parr reactor bottle was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas to a pressure of 50 psi
CUSTOM
Type
CUSTOM
Details
After this time, the hydrogen was evacuated
ADDITION
Type
ADDITION
Details
nitrogen was charged into the bottle
ADDITION
Type
ADDITION
Details
Celite 521 (10.0 g) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite 521
WASH
Type
WASH
Details
The filter cake was washed with methanol (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.